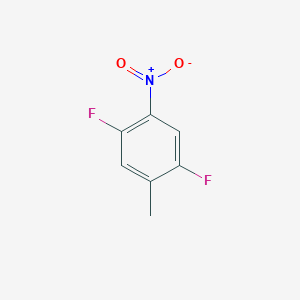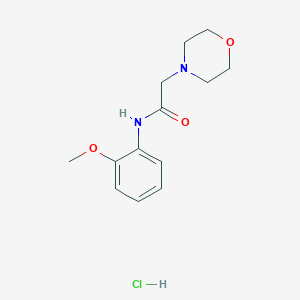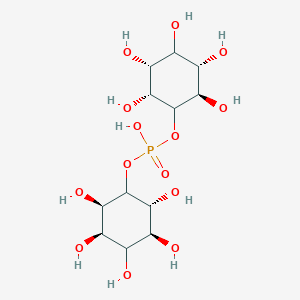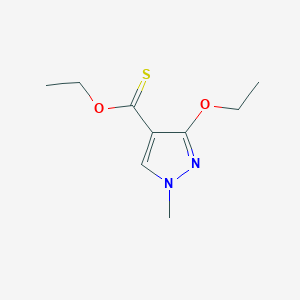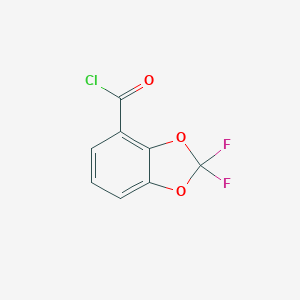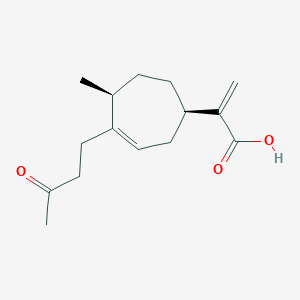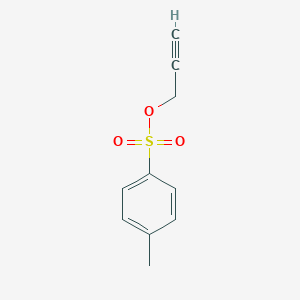![molecular formula C6H5FO4 B114474 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid CAS No. 154540-22-4](/img/structure/B114474.png)
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid, also known as FOA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. FOA is a derivative of furan and is synthesized using a specific method.
Mechanism Of Action
The mechanism of action of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid binds to the active site of DHODH and prevents the synthesis of pyrimidine nucleotides, leading to cell death in cells that express the ura3 gene.
Biochemical And Physiological Effects
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been shown to have several biochemical and physiological effects on cells. It inhibits the synthesis of pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid also affects the mitochondrial function of cells, leading to a decrease in ATP production. Additionally, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been shown to induce oxidative stress in cells, leading to cell death.
Advantages And Limitations For Lab Experiments
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has several advantages for lab experiments, such as its ability to act as a selection agent in genetic research. It is also relatively easy to synthesize and has a high purity. However, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has some limitations, such as its toxicity to cells that express the ura3 gene, which can limit its use in certain experiments.
Future Directions
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has significant potential for future research in various fields of science. Some of the possible future directions for 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid research include its use as a therapeutic agent in cancer treatment, its potential as an antiviral agent, and its use in the study of mitochondrial function. Further research is needed to fully understand the potential applications of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid and to explore its limitations and drawbacks.
Conclusion:
In conclusion, 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is synthesized using a specific method and has been extensively studied for its use as a selection agent in genetic research. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid inhibits the enzyme DHODH, leading to a decrease in pyrimidine nucleotide synthesis and cell death. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has several advantages for lab experiments, but also has some limitations. Future research on 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid may lead to significant breakthroughs in various fields of science.
Synthesis Methods
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is synthesized using a specific method that involves the reaction of 2,5-dihydroxyfuran with chloroacetic acid in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid. The synthesis method is well-established and has been used in various studies to obtain 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid for further research.
Scientific Research Applications
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a selection agent in genetic research. 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid is toxic to cells that express the ura3 gene, which is essential for the synthesis of uracil. This property makes 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid an excellent selection agent for genetic research, as only cells that have undergone a specific genetic modification can survive in the presence of 2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid.
properties
CAS RN |
154540-22-4 |
|---|---|
Product Name |
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid |
Molecular Formula |
C6H5FO4 |
Molecular Weight |
160.1 g/mol |
IUPAC Name |
2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C6H5FO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1,3H,2H2,(H,8,9)/t3-/m0/s1 |
InChI Key |
OQPBQQPSUJKXSO-VKHMYHEASA-N |
Isomeric SMILES |
C1=C(C(=O)O[C@@H]1CC(=O)O)F |
SMILES |
C1=C(C(=O)OC1CC(=O)O)F |
Canonical SMILES |
C1=C(C(=O)OC1CC(=O)O)F |
synonyms |
2-Furanaceticacid,4-fluoro-2,5-dihydro-5-oxo-,(2R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



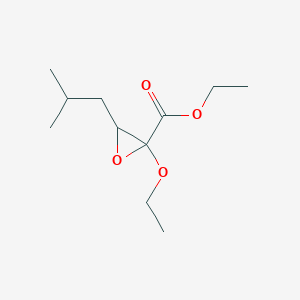
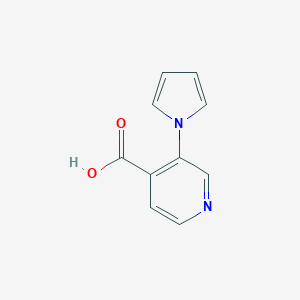
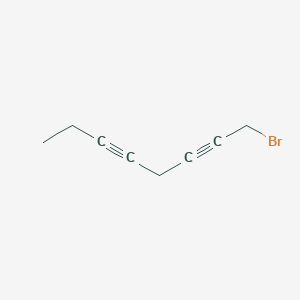
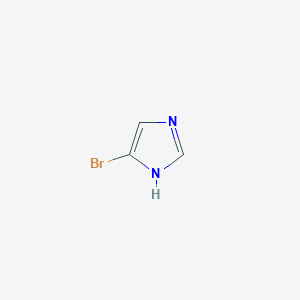
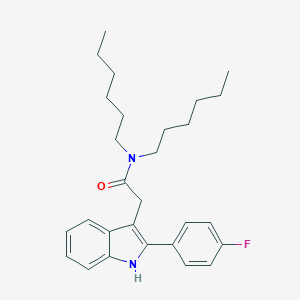
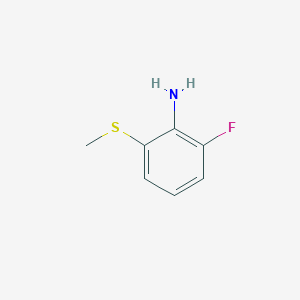
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
